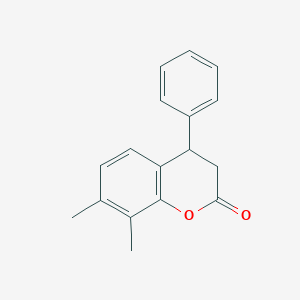

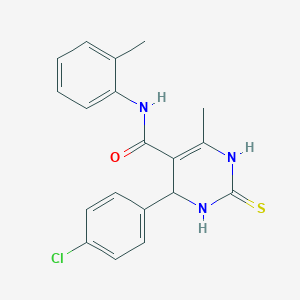

7,8-ジメチル-4-フェニルクロマン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis pathway for 7,8-Dimethyl-4-phenyl-chroman-2-one involves the condensation of 2-acetyl-1,1,2-trimethylcyclohexane with benzaldehyde, followed by cyclization of the resulting intermediate. The starting materials are 2-acetyl-1,1,2-trimethylcyclohexane and benzaldehyde. The aldol condensation product is then heated in the presence of an acid catalyst, such as sulfuric acid, to promote cyclization and form the final product, 7,8-Dimethyl-4-phenyl-chroman-2-one.Molecular Structure Analysis

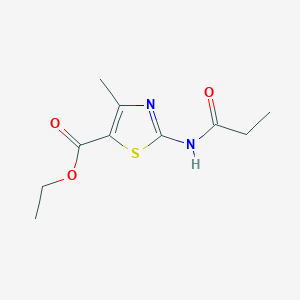

The molecular formula of 7,8-Dimethyl-4-phenyl-chroman-2-one is C17H16O2 . It has a molecular weight of 252.30774 .科学的研究の応用

以下は、7,8-ジメチル-4-フェニルクロマン-2-オンの科学研究における用途についての包括的な分析です。

化粧品用途

この化合物を含むクロマン-4-オン誘導体は、皮膚と髪の毛のケアのための化粧品の有効成分として使用されます。これらの化合物は、テクスチャの改善や炎症やアレルギーなどの状態の治療に役立ちます .

光レドックス合成

この化合物は、さまざまな用途を持つ4-置換クロマン-2-オンと2-置換クロマン-4-オンを生成するために重要な光レドックス合成プロセスに関与しています .

有機合成

これは、特にさまざまな分野で数多くの用途を持つクマリン誘導体を作成するためのワンポット合成プロセスにおいて、有機合成におけるビルディングブロックとして機能します .

生化学分析

Biochemical Properties

7,8-Dimethyl-4-phenyl-chroman-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in photoredox synthesis processes, which are crucial for creating 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. These interactions often involve binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of 7,8-Dimethyl-4-phenyl-chroman-2-one on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, chroman-4-one derivatives, including 7,8-Dimethyl-4-phenyl-chroman-2-one, are used in cosmetics for skin and hair care due to their ability to improve texture and treat conditions like inflammation and allergies.

Molecular Mechanism

At the molecular level, 7,8-Dimethyl-4-phenyl-chroman-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dimethyl-4-phenyl-chroman-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have also been noted, with some studies indicating potential benefits in reducing inflammation and improving skin texture.

Dosage Effects in Animal Models

The effects of 7,8-Dimethyl-4-phenyl-chroman-2-one vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as reducing inflammation and improving skin texture. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

7,8-Dimethyl-4-phenyl-chroman-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness.

Transport and Distribution

The transport and distribution of 7,8-Dimethyl-4-phenyl-chroman-2-one within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within certain tissues can affect its overall function and effectiveness.

Subcellular Localization

The subcellular localization of 7,8-Dimethyl-4-phenyl-chroman-2-one plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions.

特性

IUPAC Name |

7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOQOKDTOOUSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[4-formyl-2-({3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B405597.png)

![1-(4-Iodophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B405599.png)

![N-(2-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B405609.png)

![N-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B405615.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B405617.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B405622.png)